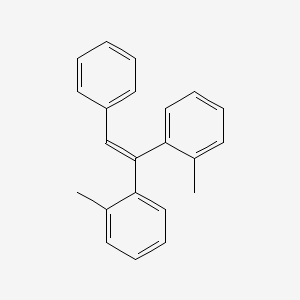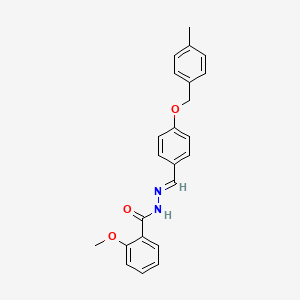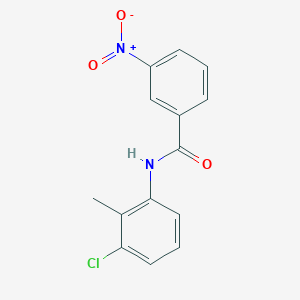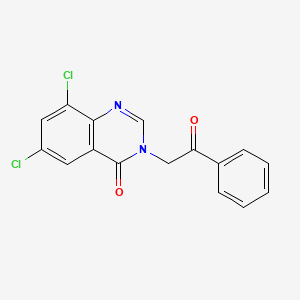
3-methyl-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-méthyl-N-(2,2,2-trichloro-1-phénoxyéthyl)benzamide est un composé organique de formule moléculaire C16H14Cl3NO2. Ce composé est caractérisé par la présence d'un groupe benzamide substitué par un groupe 3-méthyle et un groupe 2,2,2-trichloro-1-phénoxyéthyle. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-méthyl-N-(2,2,2-trichloro-1-phénoxyéthyl)benzamide implique généralement la réaction de l'acide 3-méthylbenzoïque avec la 2,2,2-trichloro-1-phénoxyéthanamine dans des conditions de réaction spécifiques. La réaction est généralement réalisée en présence d'un agent de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) pour faciliter la formation de la liaison amide.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-méthyl-N-(2,2,2-trichloro-1-phénoxyéthyl)benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en amines ou en d'autres formes réduites.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe trichlorométhyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOCH3) ou le tert-butylate de potassium (KOtBu) peuvent être utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des amines.
Applications de recherche scientifique
Le 3-méthyl-N-(2,2,2-trichloro-1-phénoxyéthyl)benzamide présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme unité de base pour des molécules plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec diverses biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris son rôle en tant qu'agent pharmacologique.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 3-méthyl-N-(2,2,2-trichloro-1-phénoxyéthyl)benzamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et déclenchant des effets en aval. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
3-methyl-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-méthyl-N-(2,2,2-trichloro-1-(4-méthoxy-phénoxy)-éthyl)-benzamide
- 3-méthyl-N-(2,2,2-trichloro-1-(2,4-dichloro-phénoxy)-éthyl)-benzamide
- 2-méthyl-N-(2,2,2-trichloro-1-phénoxyéthyl)benzamide
Unicité
Le 3-méthyl-N-(2,2,2-trichloro-1-phénoxyéthyl)benzamide est unique en raison de son motif de substitution spécifique et de la présence du groupe trichlorométhyle, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux pour des applications de recherche spécifiques où d'autres composés similaires peuvent ne pas être aussi efficaces.
Propriétés
Formule moléculaire |
C16H14Cl3NO2 |
|---|---|
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
3-methyl-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide |
InChI |
InChI=1S/C16H14Cl3NO2/c1-11-6-5-7-12(10-11)14(21)20-15(16(17,18)19)22-13-8-3-2-4-9-13/h2-10,15H,1H3,(H,20,21) |
Clé InChI |
XFSIMZGVOITSER-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B11940247.png)













